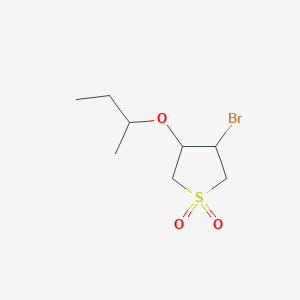

3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide is an organosulfur compound characterized by the presence of a bromine atom, a sec-butoxy group, and a tetrahydrothiophene ring with a sulfone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide typically involves the bromination of 4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as water or acetonitrile, under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, minimizing the formation of by-products and optimizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted tetrahydrothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used to study the effects of organosulfur compounds on biological systems.

Mechanism of Action

The mechanism by which 3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide exerts its effects depends on its interaction with molecular targets. The bromine atom and the sec-butoxy group can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The sulfone group can also interact with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide

- 3-Bromo-4-methoxytetrahydrothiophene 1,1-dioxide

- 3-Bromo-4-ethoxytetrahydrothiophene 1,1-dioxide

Uniqueness

3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the sec-butoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Biological Activity

3-Bromo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide is an organic compound with significant potential in various biological applications, particularly in agriculture and medicinal chemistry. This article delves into its biological activity, including its potential as a pesticide, herbicide, and other therapeutic uses.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a bromine atom and a sec-butoxy group. Its molecular formula is C10H15BrO2S, and it has a molecular weight of 271.17 g/mol. The unique structure contributes to its reactivity and biological interactions.

Potential Applications

-

Agricultural Use :

- Pesticide/Herbicide : The compound's structure suggests potential herbicidal activity similar to other thiophene derivatives. Preliminary studies indicate that compounds with similar structures can exhibit significant biological activity against pests and weeds.

-

Pharmacological Potential :

- Anticancer Activity : Research on related compounds indicates that modifications in the tetrahydrothiophene structure can lead to enhanced cytotoxicity against tumor cells. Compounds with similar frameworks have shown promise in targeting cancer cell lines .

- Antimicrobial Properties : The presence of the bromine atom may enhance the antimicrobial efficacy of the compound, as halogenated compounds often exhibit improved biological activity against bacteria and fungi.

Case Studies

A review of literature reveals several studies focusing on the biological effects of thiophene derivatives:

-

Cytotoxicity Studies :

A study examining various thiophene derivatives found that certain structural modifications led to increased cytotoxicity against human tumor cell lines. While specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy . -

Antimicrobial Activity :

Similar compounds have been evaluated for their ability to inhibit bacterial growth. For instance, brominated thiophenes have demonstrated potent activity against Helicobacter pylori, a common pathogen associated with gastric ulcers .

Comparative Analysis

To further understand the implications of structural variations in biological activity, the following table compares this compound with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine and sec-butoxy substitution | Potential herbicidal and cytotoxic properties |

| 3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide | Hydroxyl group instead of sec-butoxy | Increased polarity; potential for enhanced solubility and bioavailability |

| 3-Iodo-4-(sec-butoxy)tetrahydrothiophene 1,1-dioxide | Iodine substitution | May exhibit different reactivity; potential for varied biological effects |

This table illustrates how variations in substituents can influence both chemical reactivity and biological activity.

Future Research Directions

Further research is essential to elucidate the specific mechanisms by which this compound exerts its biological effects. Suggested areas of investigation include:

- In Vivo Studies : Conducting animal studies to assess the compound's efficacy and safety profile.

- Mechanistic Studies : Investigating the pathways through which the compound interacts with cellular targets.

- Environmental Impact Assessments : Evaluating the ecological implications of using this compound in agricultural applications.

Properties

Molecular Formula |

C8H15BrO3S |

|---|---|

Molecular Weight |

271.17 g/mol |

IUPAC Name |

3-bromo-4-butan-2-yloxythiolane 1,1-dioxide |

InChI |

InChI=1S/C8H15BrO3S/c1-3-6(2)12-8-5-13(10,11)4-7(8)9/h6-8H,3-5H2,1-2H3 |

InChI Key |

WOZMWNCTYNVVFT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1CS(=O)(=O)CC1Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.